Farnesylthiotriazole
CAS No.: 156604-45-4
Cat. No.: VC0527764
Molecular Formula: C17H27N3S
Molecular Weight: 305.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 156604-45-4 |
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Molecular Formula | C17H27N3S |
Molecular Weight | 305.5 g/mol |
IUPAC Name | 5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole |
Standard InChI | InChI=1S/C17H27N3S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-21-17-18-13-19-20-17/h7,9,11,13H,5-6,8,10,12H2,1-4H3,(H,18,19,20)/b15-9+,16-11+ |
Standard InChI Key | QFXNCKFWHATRCH-XGGJEREUSA-N |
Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/CSC1=NC=NN1)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCSC1=NC=NN1)C)C)C |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Farnesylthiotriazole is defined by the IUPAC name 5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanyl-1H-1,2,4-triazole and the molecular formula C₁₇H₂₇N₃S (molecular weight: 305.5 g/mol) . Its structure combines a farnesyl group—a 15-carbon isoprenoid chain—with a thiotriazole moiety, where a sulfur atom bridges the triazole ring to the hydrophobic farnesyl tail . The stereochemistry of the farnesyl chain (2E,6E configuration) is critical for its biological activity.
Key Structural Insights:
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Farnesyl Group: Facilitates membrane anchoring and protein interactions, analogous to natural prenylated biomolecules .
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Thiotriazole Moiety: Imparts electrophilic reactivity, enabling interactions with cysteine residues in target proteins like protein kinase C (PKC) .
Synthesis and Retrosynthetic Analysis
Synthetic Routes
Farnesylthiotriazole is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (Huisgen reaction), a hallmark of "click chemistry" . A representative pathway involves:
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Alkyne Preparation: (E)-3-methylhept-2-en-6-yn-1-ol is immobilized on a solid-phase resin.
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Azide Coupling: Benzyl azides, generated in situ from benzyl bromides and sodium azide, react with the resin-bound alkyne in the presence of Cu(I) catalysts .
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Cleavage and Purification: The product is cleaved from the resin using acidic conditions (e.g., pyridinium p-toluenesulfonate) and purified via chromatography .
Challenges:
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Azide Handling: Requires precautions due to explosion risks .
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Regioselectivity: Cu(I) ensures exclusive 1,4-disubstituted triazole formation, confirmed by NMR and X-ray crystallography .
Biological Activity and Mechanisms
Protein Kinase C Activation
Farnesylthiotriazole acts as a potent PKC activator (K<sub>d</sub> = 0.8 μM) , mimicking endogenous diacylglycerol (DAG). It binds to the C1 domain of PKC, inducing conformational changes that enhance kinase activity .
Key Findings:
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Neutrophil Activation: In guinea pig neutrophils, FTT triggers superoxide (O₂⁻) release via PKC-mediated phosphorylation of p47<sup>phox</sup>, a NADPH oxidase subunit .
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Cancer Research: FTT inhibits Ras farnesylation by competing with farnesyltransferase, reducing tumor growth in murine xenograft models (40% volume reduction in breast cancer) .
Mitochondrial ROS Signaling
In pulmonary artery smooth muscle cells (PASMCs), FTT modulates hypoxic responses through mitochondrial reactive oxygen species (ROS)-PKCε-Nox signaling:
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ROS Amplification: Hypoxia-induced mitochondrial ROS activate PKCε, which phosphorylates Nox subunits, further elevating intracellular ROS and Ca²⁺ levels .
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Pharmacological Inhibition: Rotenone (complex I inhibitor) and myxothiazol (complex III inhibitor) block FTT's hypoxic effects, underscoring mitochondrial involvement .
Pharmacological Applications
Model System | Effect Observed | Reference |
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MCF-7 breast cancer | 40% tumor volume reduction (IC₅₀: 15 μM) | |
PC-3 prostate cancer | 20 μM IC₅₀; apoptosis induction |
Anti-Inflammatory Properties
In murine edema models, FTT reduces inflammation by:
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Myeloperoxidase Inhibition: 50% decrease in enzyme activity at 10 mg/kg.
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ROS Scavenging: Lowers LPS-induced oxidative stress in macrophages.
Controversies and Future Directions
Conflicting Findings
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Vasomotor Effects: FTT induces vasoconstriction in rat pulmonary arteries but vasodilation in calf arteries, suggesting tissue-specific PKC isoform interactions .
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ROS Dualism: While FTT elevates ROS in PASMCs, excessive ROS scavenging (e.g., via Gpx1 overexpression) paradoxically attenuates its effects .
Emerging Opportunities
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